

An In-depth Technical Guide to Cyclohexadecane for Researchers and Scientists

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Compound of Interest

Compound Name: Cyclohexadecane

Cat. No.: B1619725

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Authored for professionals in research, scientific exploration, and drug development, this document provides a comprehensive overview of the chemical and physical properties of **cyclohexadecane**, alongside relevant experimental contexts.

Cyclohexadecane, a 16-carbon cycloalkane, is a saturated hydrocarbon. While not directly implicated in pharmaceutical applications as an active ingredient or a primary drug delivery vehicle, its well-defined chemical and physical properties make it a useful reference compound in fundamental research. This guide summarizes its core attributes and presents generalized experimental approaches for its synthesis and analysis.

Core Molecular and Physical Data

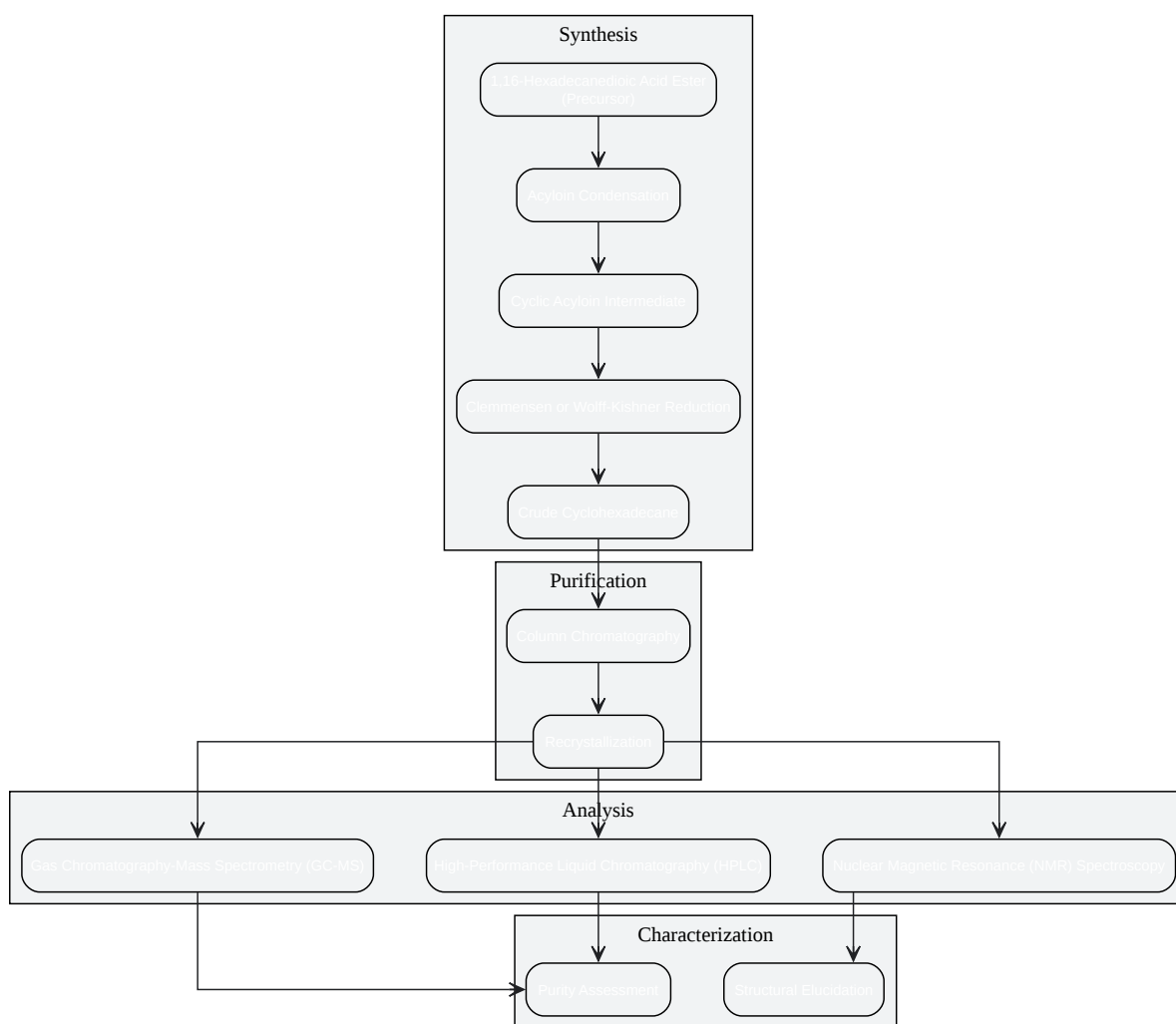
The fundamental properties of **cyclohexadecane** are summarized in the table below, providing a quantitative snapshot of this cycloalkane.

Property	Value
Chemical Formula	C ₁₆ H ₃₂ [1][2][3]
Molecular Weight	224.42 g/mol [1]
CAS Number	295-65-8[1][3]
Appearance	White solid[4]
Melting Point	60.7–61.9 °C[4]
Boiling Point	319 °C[4]
Density	0.790 g/cm ³ [4]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.[5]

Synthesis and Analysis: A Methodological Overview

While specific, detailed experimental protocols for the synthesis of **cyclohexadecane** are not extensively published, a general approach can be inferred from standard organic chemistry techniques for the formation of large cycloalkanes. One plausible method is the acyloin condensation of a 1,16-hexadecanedioic acid ester, followed by reduction of the resulting acyloin.

A generalized workflow for the synthesis and subsequent analysis of a cycloalkane like **cyclohexadecane** is depicted below. This process highlights the key stages from precursor to purified and characterized product.



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A generalized workflow for the synthesis and analysis of **cyclohexadecane**.

Experimental Protocols

Detailed experimental protocols for large-ring cycloalkanes are often proprietary or specific to a research group's focus. However, established methodologies for the synthesis of related compounds and analytical characterization can be adapted.

General Synthesis via Acyloin Condensation and Reduction

The synthesis of large-ring cycloalkanes such as **cyclohexadecane** can be achieved through an intramolecular acyloin condensation of a long-chain diester, followed by reduction of the resulting α -hydroxyketone (acyloin).

Materials:

- Diethyl hexadecanedioate
- Sodium metal
- Xylene (anhydrous)
- Zinc amalgam
- Hydrochloric acid (concentrated)
- Toluene
- Ethanol

Procedure:

- **Acyloin Condensation:** A solution of diethyl hexadecanedioate in anhydrous xylene is added dropwise to a refluxing suspension of finely dispersed sodium metal in xylene under an inert atmosphere (e.g., argon or nitrogen). The reaction is maintained at reflux with vigorous stirring for several hours. Upon completion, the reaction is cooled, and the excess sodium is quenched by the careful addition of ethanol, followed by water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyloin.

- **Clemmensen Reduction:** The crude acyloin is added to a mixture of amalgamated zinc and concentrated hydrochloric acid in toluene. The mixture is heated to reflux with vigorous stirring for an extended period (typically 24-48 hours). Additional portions of hydrochloric acid may be added during the reaction. After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated to yield crude **cyclohexadecane**.
- **Purification:** The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as ethanol or acetone to afford pure **cyclohexadecane**.

Analytical Characterization

The identity and purity of the synthesized **cyclohexadecane** can be confirmed using standard analytical techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into a GC-MS system. The gas chromatogram will provide the retention time, which is characteristic of the compound under the specific GC conditions, and the mass spectrum will show the molecular ion peak and fragmentation pattern consistent with **cyclohexadecane**.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl_3). For **cyclohexadecane**, the ^1H NMR spectrum is expected to show a single, broad singlet for the methylene protons. The ^{13}C NMR spectrum will similarly show a single peak for the equivalent methylene carbons.
- **High-Performance Liquid Chromatography (HPLC):** HPLC can be used to assess the purity of the final product. A non-polar stationary phase (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be appropriate for the analysis of this non-polar compound.

Applications in Research and Drug Development

Cyclohexadecane, as a simple, non-functionalized cycloalkane, does not possess inherent biological activity that would make it a candidate for an active pharmaceutical ingredient. Its high lipophilicity and lack of reactive functional groups also make it unsuitable for typical drug

delivery applications, where amphiphilicity or the ability to form specific interactions with drug molecules is generally required.

However, its well-defined physical properties make it a useful reference standard in various research contexts:

- **Chromatography:** It can be used as a non-polar reference compound in gas and liquid chromatography to calibrate retention times and validate analytical methods.
- **Physical Organic Chemistry:** Studies on the conformational analysis of large-ring systems can utilize **cyclohexadecane** as a model compound.
- **Materials Science:** As a component in phase-change materials or as a model for hydrocarbon waxes, it can be of interest in materials research.

In conclusion, while **cyclohexadecane** is not a direct player in the drug development pipeline, its utility as a well-characterized, non-polar molecule provides value in the broader scientific landscape that supports pharmaceutical research and development.

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